![molecular formula C22H14N4 B14147677 1H,1'H-[2,2']Biperimidinyl CAS No. 1904-61-6](/img/structure/B14147677.png)
1H,1'H-[2,2']Biperimidinyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,1’H-[2,2’]Biperimidinyl is a heterocyclic compound that features two perimidine rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H,1’H-[2,2’]Biperimidinyl can be synthesized through the dimerization of 1H-perimidines in the presence of a Lewis acid such as aluminum chloride in nitromethane . This method involves the selective acylation of 1H-perimidines by acid halides under Friedel-Crafts reaction conditions at room temperature, leading to the formation of 6(7),6’(7’)-biperimidinyl derivatives .
Industrial Production Methods: . These methods can be adapted for large-scale production with appropriate modifications to reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1H,1’H-[2,2’]Biperimidinyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using alkyl halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides, acid halides, and other electrophiles in the presence of a base or catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of 1H,1’H-[2,2’]Biperimidinyl, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Applications De Recherche Scientifique
1H,1’H-[2,2’]Biperimidinyl has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1H,1’H-[2,2’]Biperimidinyl involves its interaction with molecular targets through various pathways. The compound can form complexes with metal ions, which can influence its reactivity and biological activity . Additionally, its ability to undergo substitution reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1H,1’H-2,2’-Bibenzo[d]imidazole: Similar in structure but with benzene rings fused to the imidazole rings.
1H-Perimidine: A precursor to 1H,1’H-[2,2’]Biperimidinyl, featuring a single perimidine ring.
Imidazole Derivatives: Compounds with similar nitrogen-containing heterocyclic structures, widely used in various applications.
Uniqueness: 1H,1’H-[2,2’]Biperimidinyl is unique due to its dimeric structure, which provides distinct chemical and physical properties compared to its monomeric counterparts. This uniqueness makes it valuable for specific applications in coordination chemistry, materials science, and pharmaceuticals.
Propriétés
Numéro CAS |
1904-61-6 |
|---|---|
Formule moléculaire |
C22H14N4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-(1H-perimidin-2-yl)-1H-perimidine |
InChI |
InChI=1S/C22H14N4/c1-5-13-6-2-10-16-19(13)15(9-1)23-21(24-16)22-25-17-11-3-7-14-8-4-12-18(26-22)20(14)17/h1-12H,(H,23,24)(H,25,26) |
Clé InChI |
HCULNKIOBCLKMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=NC5=CC=CC6=C5C(=CC=C6)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



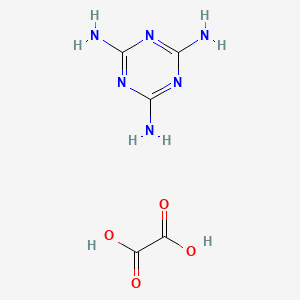
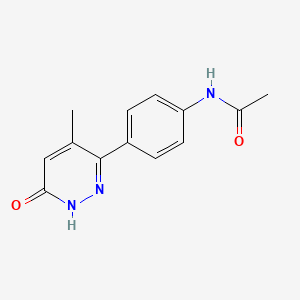
![2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole](/img/structure/B14147614.png)
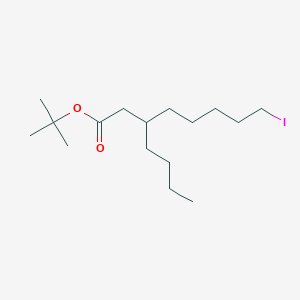
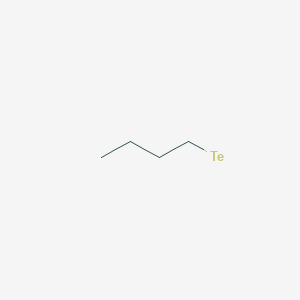
![2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide](/img/structure/B14147644.png)
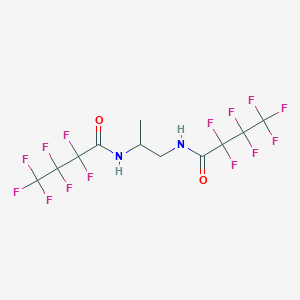
![1-[Bis(hexyloxy)methoxy]hexane](/img/structure/B14147657.png)
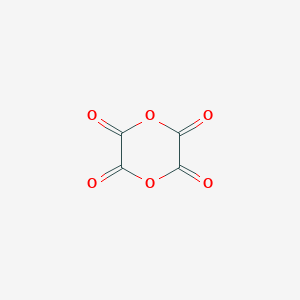
![1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol](/img/structure/B14147669.png)
![N-nonyl-4-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}aniline](/img/structure/B14147672.png)

![5-Methyl-2-[2-(pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione](/img/structure/B14147685.png)
